4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-epi-Emtricitabine 4-Acetamide 5’-O-Benzoyl is a synthetic derivative of Emtricitabine, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV and Hepatitis B infections. This compound is characterized by its molecular formula C17H16FN3O5S and a molecular weight of 393.39 g/mol . It is primarily used in research settings, particularly in the study of antiviral agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-epi-Emtricitabine 4-Acetamide 5’-O-Benzoyl involves multiple steps, starting from Emtricitabine. The key steps include:
Epimerization: Conversion of Emtricitabine to its 4’-epi form.
Acetylation: Introduction of the acetamide group at the 4-position.
Benzoylation: Addition of the benzoyl group at the 5’-position.
The reaction conditions typically involve the use of organic solvents such as dichloromethane and reagents like acetic anhydride for acetylation and benzoyl chloride for benzoylation. The reactions are carried out under controlled temperatures and monitored using techniques like thin-layer chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures. The final product is purified using methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4’-epi-Emtricitabine 4-Acetamide 5’-O-Benzoyl undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents like sodium methoxide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4’-epi-Emtricitabine 4-Acetamide 5’-O-Benzoyl is widely used in scientific research, particularly in:
Chemistry: Studying the reactivity and stability of nucleoside analogs.
Biology: Investigating the mechanisms of antiviral activity.
Medicine: Developing new antiviral therapies and understanding drug resistance.
Industry: Quality control and standardization of antiviral agents.
Mechanism of Action
The mechanism of action of 4’-epi-Emtricitabine 4-Acetamide 5’-O-Benzoyl involves its incorporation into viral DNA by reverse transcriptase. This incorporation leads to chain termination, preventing the synthesis of viral DNA and thereby inhibiting viral replication. The molecular targets include the active site of reverse transcriptase and the viral DNA polymerase pathway .
Comparison with Similar Compounds
Similar Compounds
Emtricitabine: The parent compound, used widely in antiviral therapy.
Lamivudine: Another nucleoside reverse transcriptase inhibitor with similar antiviral properties.
Zidovudine: A nucleoside analog used in the treatment of HIV.
Uniqueness
4’-epi-Emtricitabine 4-Acetamide 5’-O-Benzoyl is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar nucleoside analogs. These modifications can potentially enhance its efficacy and reduce resistance development.
Properties
CAS No. |
150796-39-7 |
---|---|
Molecular Formula |
C₁₇H₁₆FN₃O₅S |
Molecular Weight |
393.39 |
Synonyms |
trans- N-[1-[2-[(Benzoyloxy)methyl]-1,3-oxathiolan-5-yl]-5-fluoro-1,2-dihydro-2-oxo-4-pyrimidinyl]acetamide 1,3-Oxathiolane Acetamide Derivative; N-[1-[(2R,5R)-2-[(benzoyloxy)methyl]-1,3-oxathiolan-5-yl]-5-fluoro-1,2-dihydro-2-oxo-4-pyrimidinyl]aceta |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.